BIOTINYL-PTH (44-68) (HUMAN)
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Overview
Description
BIOTINYL-PTH (44-68) (HUMAN): is a biotinylated peptide that includes amino acid residues 44 to 68 of the human parathyroid hormone. Parathyroid hormone is a hormone secreted by the parathyroid glands, primarily responsible for regulating blood calcium levels, promoting bone calcium release, increasing renal calcium reabsorption, and enhancing intestinal calcium absorption through the promotion of active vitamin D production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIOTINYL-PTH (44-68) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The biotinylation of the peptide is achieved by coupling biotin to the peptide either during or after the synthesis .
Industrial Production Methods: Industrial production of BIOTINYL-PTH (44-68) (HUMAN) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for obtaining the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: BIOTINYL-PTH (44-68) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide with substituted amino acid residues.
Scientific Research Applications
BIOTINYL-PTH (44-68) (HUMAN) has several scientific research applications, including:
Biochemistry: Used in enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) for studying protein-protein interactions.
Cell Biology: Employed in immunofluorescence staining to visualize the localization of parathyroid hormone receptors.
Medicine: Investigated for its role in calcium homeostasis and potential therapeutic applications in osteoporosis and other bone-related disorders.
Industry: Utilized in the development of diagnostic kits and research tools for studying parathyroid hormone function
Mechanism of Action
The biological actions of BIOTINYL-PTH (44-68) (HUMAN) are mediated through its interaction with parathyroid hormone receptors. The peptide binds to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. These pathways regulate calcium and phosphate metabolism, bone resorption, and renal calcium reabsorption .
Comparison with Similar Compounds
BIOTINYL-PARATHYROID HORMONE (1-34) (HUMAN): A biotinylated peptide containing the first 34 amino acids of human parathyroid hormone.
BIOTINYL-PARATHYROID HORMONE (1-84) (HUMAN): A biotinylated peptide containing the full-length human parathyroid hormone
Uniqueness: BIOTINYL-PTH (44-68) (HUMAN) is unique due to its specific sequence, which includes amino acid residues 44 to 68 of the human parathyroid hormone. This sequence is crucial for studying the interactions and functions of the parathyroid hormone receptor .
Properties
CAS No. |
198341-96-7 |
---|---|
Molecular Formula |
C127H213N43O43S |
Molecular Weight |
3062.419 |
InChI |
InChI=1S/C127H213N43O43S/c1-60(2)46-76(102(191)144-54-97(188)189)158-118(207)83(56-172)164-107(196)69(24-14-17-41-130)151-108(197)72(32-36-92(178)179)153-113(202)78(48-65-52-139-59-145-65)159-119(208)84(57-173)165-111(200)74(34-38-94(182)183)156-121(210)98(62(5)6)167-115(204)77(47-61(3)4)163-122(211)99(63(7)8)168-116(205)79(49-89(132)175)160-114(203)81(51-96(186)187)162-110(199)73(33-37-93(180)181)152-105(194)68(23-13-16-40-129)149-104(193)67(22-12-15-39-128)150-106(195)70(26-19-43-141-125(135)136)155-120(209)86-28-21-45-170(86)123(212)75(27-20-44-142-126(137)138)157-109(198)71(31-35-88(131)174)154-117(206)82(55-171)148-91(177)53-143-101(190)64(9)146-112(201)80(50-95(184)185)161-103(192)66(25-18-42-140-124(133)134)147-90(176)30-11-10-29-87-100-85(58-214-87)166-127(213)169-100/h52,59-64,66-87,98-100,171-173H,10-51,53-58,128-130H2,1-9H3,(H2,131,174)(H2,132,175)(H,139,145)(H,143,190)(H,144,191)(H,146,201)(H,147,176)(H,148,177)(H,149,193)(H,150,195)(H,151,197)(H,152,194)(H,153,202)(H,154,206)(H,155,209)(H,156,210)(H,157,198)(H,158,207)(H,159,208)(H,160,203)(H,161,192)(H,162,199)(H,163,211)(H,164,196)(H,165,200)(H,167,204)(H,168,205)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H4,133,134,140)(H4,135,136,141)(H4,137,138,142)(H2,166,169,213)/t64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-,100-/m0/s1 |
InChI Key |
KNZJHLRCXUSTMA-SWNHVPDRSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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